molecular formula C16H17N5O2 B14503405 9-Ethyl-9H-carbazole-3,6-dicarbohydrazide CAS No. 63863-65-0

9-Ethyl-9H-carbazole-3,6-dicarbohydrazide

Cat. No.: B14503405
CAS No.: 63863-65-0
M. Wt: 311.34 g/mol
InChI Key: ZTCRRBAKJPJGFI-UHFFFAOYSA-N
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Description

9-Ethyl-9H-carbazole-3,6-dicarbohydrazide is an organic compound belonging to the carbazole family Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-9H-carbazole-3,6-dicarbohydrazide typically involves the reaction of 9-ethyl-9H-carbazole-3,6-dicarboxaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-9H-carbazole-3,6-dicarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbazole core or the ethyl and carbohydrazide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while substitution reactions can produce various substituted carbazole derivatives.

Scientific Research Applications

9-Ethyl-9H-carbazole-3,6-dicarbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-Ethyl-9H-carbazole-3,6-dicarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical processes.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 9-Ethyl-9H-carbazole-3,6-dicarboxaldehyde
  • 9-Ethyl-9H-carbazole-3,6-dicarboxylic acid
  • 9-Ethyl-9H-carbazole-3,6-dinitro

Uniqueness

9-Ethyl-9H-carbazole-3,6-dicarbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical and biological properties. This differentiates it from other carbazole derivatives and makes it a valuable compound for various applications.

Properties

CAS No.

63863-65-0

Molecular Formula

C16H17N5O2

Molecular Weight

311.34 g/mol

IUPAC Name

9-ethylcarbazole-3,6-dicarbohydrazide

InChI

InChI=1S/C16H17N5O2/c1-2-21-13-5-3-9(15(22)19-17)7-11(13)12-8-10(16(23)20-18)4-6-14(12)21/h3-8H,2,17-18H2,1H3,(H,19,22)(H,20,23)

InChI Key

ZTCRRBAKJPJGFI-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)NN)C3=C1C=CC(=C3)C(=O)NN

Origin of Product

United States

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